molecular formula C13H18N2O3S B12577530 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide CAS No. 194732-66-6

2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide

Cat. No.: B12577530
CAS No.: 194732-66-6
M. Wt: 282.36 g/mol
InChI Key: QHGPMDCMFGHFDC-UHFFFAOYSA-N
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Description

2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide is an organic compound with the molecular formula C13H18N2O3S It is characterized by the presence of an acetamido group, a benzyl group, and an ethanesulfinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with ethanesulfinyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield the corresponding thioether.

    Substitution: The acetamido and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfinyl group yields sulfone derivatives, while reduction leads to thioether products.

Scientific Research Applications

2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-N-benzyl-2-hydroxyacetamide
  • 2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide
  • 2-Acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

CAS No.

194732-66-6

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

2-acetamido-N-benzyl-2-ethylsulfinylacetamide

InChI

InChI=1S/C13H18N2O3S/c1-3-19(18)13(15-10(2)16)12(17)14-9-11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

QHGPMDCMFGHFDC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C(C(=O)NCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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